An In-depth Technical Guide to p-Tolylacetic Acid (CAS: 622-47-9)
An In-depth Technical Guide to p-Tolylacetic Acid (CAS: 622-47-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Tolylacetic acid, a versatile aromatic carboxylic acid. It covers its physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications in research and development, with a particular focus on its emerging biological activities.
Physicochemical Properties
p-Tolylacetic acid, also known as 4-methylphenylacetic acid, is a white crystalline solid.[1] Its core structure consists of a phenyl ring substituted with a methyl group and an acetic acid group at the para position.
| Property | Value | Reference(s) |
| CAS Number | 622-47-9 | [2] |
| Molecular Formula | C₉H₁₀O₂ | [2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Melting Point | 88-92 °C | [2] |
| Boiling Point | 265-267 °C | [2] |
| Density | ~1.086 g/cm³ (estimate) | [1] |
| Solubility | Soluble in methanol (B129727) and ethanol (B145695).[3] | |
| pKa | 4.370 (at 25°C) | [1] |
Synthesis of p-Tolylacetic Acid
Several synthetic routes are available for the preparation of p-tolylacetic acid. Below are detailed protocols for two common methods.
Willgerodt-Kindler Reaction of p-Methylacetophenone
This method involves the reaction of p-methylacetophenone with sulfur and morpholine (B109124) to form a thiomorpholide intermediate, which is then hydrolyzed to yield p-tolylacetic acid.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
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Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
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Hydrolysis: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the thiomorpholide intermediate.
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Work-up and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to an acidic pH, which will precipitate the crude p-tolylacetic acid.
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Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as 60% ethanol to obtain the purified product.[4]
Caption: Willgerodt-Kindler synthesis of p-Tolylacetic acid.
Hydrolysis of 4-Methylbenzyl Cyanide
This classic method involves the hydrolysis of 4-methylbenzyl cyanide (also known as p-tolylacetonitrile) under acidic or basic conditions.
Experimental Protocol (Acid-Catalyzed):
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Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, mix 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g (6 moles) of 4-methylbenzyl cyanide.
-
Reaction: Heat the mixture under reflux with stirring for three hours.
-
Work-up: Cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake. Filter the precipitated crude p-tolylacetic acid.
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Purification: Melt the crude product under hot water and wash by decantation several times. The molten product is then distilled under reduced pressure (boiling point 176–189 °C at 50 mm Hg) to yield pure p-tolylacetic acid.[5]
Chemical Reactions and Applications
p-Tolylacetic acid is a valuable intermediate in organic synthesis and has applications in the pharmaceutical, agrochemical, and polymer industries.[6]
Esterification
p-Tolylacetic acid can undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters, which are often used as fragrances or in further synthetic transformations.
Amide Formation
Reaction with amines, often activated by coupling agents, yields a wide range of amides. This reaction is fundamental in the synthesis of many biologically active molecules.
Alkylation
The methylene (B1212753) group of p-tolylacetic acid can be alkylated. For example, it can be deprotonated with a strong base like n-butyllithium and then reacted with an alkyl halide to introduce a substituent at the alpha-position to the carboxylic acid.
Experimental Protocol (Alkylation):
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Reaction Setup: Dissolve p-tolylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a nitrogen-purged, oven-dried flask and cool to 0 °C.
-
Deprotonation: Add n-butyllithium (2.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Alkylation: Add the desired alkyl halide (e.g., isobutyl bromide, 1.2 eq) and allow the reaction to proceed.
-
Work-up: Quench the reaction with water and acidify with concentrated HCl to a pH of 1.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to obtain the alkylated product.
Biological Activity and Mechanisms of Action
Recent studies have highlighted the potential of p-tolylacetic acid in drug development, particularly in anticancer and antibacterial applications.
Anticancer Activity
p-Tolylacetic acid has demonstrated anticancer properties by inhibiting cancer cell proliferation. One proposed mechanism is the inhibition of malic acid reductase, an enzyme involved in NADPH synthesis. This inhibition leads to a decrease in ATP and an increase in AMP levels, ultimately inducing apoptosis (programmed cell death).[7]
Caption: Anticancer mechanism of p-Tolylacetic acid.
Antibacterial Mechanism
p-Tolylacetic acid has shown antibacterial activity against pathogens like Agrobacterium tumefaciens. Its mechanism is believed to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components such as nucleic acids and proteins. Furthermore, it has been observed to inhibit key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), thereby disrupting the energy metabolism of the bacteria.[8]
Caption: Antibacterial mechanism of p-Tolylacetic acid.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons, the carboxylic acid proton, and the methyl protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons (including the quaternary carbons), the methylene carbon, and the methyl carbon.[1] |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, and C-H stretches of the aromatic ring and alkyl groups.[9] |
Safety and Handling
p-Tolylacetic acid is classified as an irritant. It can cause skin and serious eye irritation.[10]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.[11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
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In case of contact:
This guide is intended for informational purposes for qualified professionals and researchers. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. spectrabase.com [spectrabase.com]
- 2. p-Tolylacetic acid ReagentPlus , 99 622-47-9 [sigmaaldrich.com]
- 3. scent.vn [scent.vn]
- 4. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 7. P-Tolylacetic Acid | 622-47-9 | FT52494 | Biosynth [biosynth.com]
- 8. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-Tolylacetic acid [webbook.nist.gov]
- 10. p-Toluic acid(99-94-5) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
